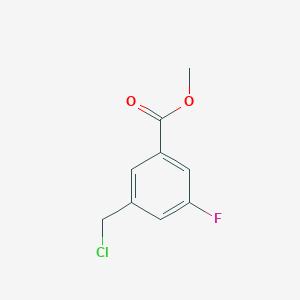

Methyl 3-(chloromethyl)-5-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(chloromethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQISVNDACOQIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338563-83-9 | |

| Record name | methyl 3-(chloromethyl)-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Chloromethyl 5 Fluorobenzoate and Analogs

Strategies for Constructing the Fluorobenzoate Core

The formation of the methyl 3-fluorobenzoate (B1230327) scaffold is the initial strategic challenge. This involves two primary chemical transformations: the formation of the methyl ester and the regioselective introduction of the fluorine atom onto the aromatic ring.

Esterification Approaches for Substituted Benzoic Acid Derivatives

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For precursors like 3-fluoro-5-methylbenzoic acid, the most direct route to the corresponding methyl ester is the Fischer esterification. This method typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Recent advancements have focused on developing more efficient and environmentally benign catalysts. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids. researchgate.netrsc.org This catalytic system has been shown to significantly reduce reaction times compared to traditional methods. rsc.org The optimization of parameters such as catalyst concentration and solvent system is crucial for maximizing yield.

Table 1: Comparison of Esterification Methods for Fluorinated Benzoic Acids

| Method | Catalyst | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or HCl (5–10% v/v) | Methanol or Toluene | Reflux | Well-established, readily available reagents. masterorganicchemistry.com |

| Heterogeneous Catalysis | UiO-66-NH2 | Methanol | 150 °C, 10 hours | Reduced reaction time, catalyst recyclability. researchgate.netrsc.org |

Regioselective Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom at a specific position on an aromatic ring requires precise control of regioselectivity. Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too vigorous and lacks selectivity. wikipedia.org Therefore, alternative methods are commonly employed.

For the synthesis of fluorinated aromatic compounds, electrophilic halogenation is a common pathway. wikipedia.org However, due to the high reactivity of fluorine, specialized reagents are often necessary. wikipedia.org Methods like the Balz–Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, have traditionally been used. More modern electrophilic fluorinating agents, such as N-fluoropyridinium salts, offer milder reaction conditions.

Nucleophilic aromatic substitution (SNAr) provides another route, particularly for aromatic rings containing electron-withdrawing groups. nih.gov This approach can be enhanced through techniques like microwave-induced nucleophilic [18F]fluorination, which offers a rapid and efficient method for radiolabeling. nih.gov Oxidative fluorination using reagents like potassium fluoride (B91410) in combination with trichloroisocyanuric acid (TCICA) has also emerged as a mild and inexpensive method. nih.gov The choice of method often depends on the substituents already present on the aromatic ring, as they can direct the position of the incoming fluorine atom. dtic.mil

Introduction of the Chloromethyl Moiety

Once the methyl 3-fluoro-5-methylbenzoate core is assembled, the next critical step is the introduction of the chlorine atom onto the benzylic methyl group.

Benzylic Chlorination Methods

The selective chlorination of the methyl group attached to the benzene (B151609) ring (the benzylic position) is typically achieved through a free-radical halogenation mechanism. wikipedia.orgmt.com This reaction is characteristically performed by treating the substrate, such as methyl 3-fluoro-5-methylbenzoate, with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light. chemguide.co.uk The UV light initiates the reaction by homolytically cleaving the Cl-Cl bond to generate chlorine radicals.

Alternatively, chemical initiators like benzoyl peroxide or azo compounds can be used to start the radical chain reaction. google.comgoogle.com A key challenge in this process is controlling the degree of chlorination. The reaction can proceed to replace one, two, or all three hydrogen atoms of the methyl group. chemguide.co.uk To favor the formation of the monochlorinated product, methyl 3-(chloromethyl)-5-fluorobenzoate, it is crucial to carefully control reaction parameters such as the stoichiometry of the chlorinating agent and the reaction time. google.com Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) in addition to elemental chlorine.

Halogenation of Methyl Groups in Aromatic Systems

The halogenation of methyl groups on aromatic rings is a substitution reaction that proceeds via a free-radical pathway. chemguide.co.uk The conditions for this reaction are distinct from those used for halogenating the aromatic ring itself. Ring halogenation is an electrophilic substitution that typically requires a Lewis acid catalyst (like FeCl₃ or AlCl₃) and is performed in the dark. chemguide.co.uk In contrast, side-chain (benzylic) halogenation requires conditions that promote the formation of radicals, such as heat or UV light, and the absence of a Lewis acid catalyst. chemguide.co.uk

The relative weakness of the C-H bonds at the benzylic position makes them more susceptible to radical attack compared to other C-H bonds in the molecule. The choice of halogen also influences reactivity, with the order being fluorine > chlorine > bromine > iodine. mt.com While highly reactive, chlorine provides an effective means for producing chloromethylated aromatic systems. chemguide.co.ukgoogle.com

Table 2: Reagents and Conditions for Benzylic Chlorination

| Reagent | Initiator | Conditions | Selectivity |

|---|---|---|---|

| Chlorine (Cl₂) | UV light | 70-140 °C | Control of transformation efficiency is critical to avoid over-chlorination. chemguide.co.ukgoogle.com |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) or AIBN | Reflux in CCl₄ | Generally provides good selectivity for monochlorination. |

Comparative Analysis of Synthetic Routes for Structural Analogs

The synthesis of this compound and its analogs can be approached through several strategic pathways. The optimal route depends on factors such as starting material availability, cost, and desired purity. Below is a comparative analysis of two plausible synthetic routes.

Route A: Fluorination followed by Chlorination This route begins with a commercially available precursor like 3-methylbenzoic acid. The key steps would be:

Nitration and Reduction: Introduction of an amino group to direct the subsequent fluorination.

Fluorination: Use of the Balz-Schiemann reaction or a similar method to replace the amino group with fluorine, yielding 3-fluoro-5-methylbenzoic acid.

Esterification: Conversion of the carboxylic acid to the methyl ester using Fischer esterification to produce methyl 3-fluoro-5-methylbenzoate.

Benzylic Chlorination: Free-radical chlorination of the methyl group to yield the final product.

Route B: Chlorination followed by Fluorination This route might start from methyl 3-methylbenzoate.

Benzylic Chlorination: Introduction of the chloromethyl group first to yield methyl 3-(chloromethyl)benzoate.

Nitration: Introduction of a nitro group, which is a strong deactivating group, directing subsequent reactions.

Reduction: Conversion of the nitro group to an amino group.

Fluorination: Introduction of the fluorine atom via a Sandmeyer-type reaction (e.g., Balz-Schiemann).

Table 3: Comparative Analysis of Synthetic Routes

| Feature | Route A (Fluorinate then Chlorinate) | Route B (Chlorinate then Fluorinate) |

|---|---|---|

| Starting Material | 3-Methylbenzoic Acid | Methyl 3-methylbenzoate |

| Key Challenge | Regioselective fluorination of the aromatic ring. | Potential for side reactions during nitration and fluorination due to the reactive chloromethyl group. |

| Advantages | The sensitive chloromethyl group is introduced in the final step, avoiding harsh conditions in earlier stages. | May utilize different starting materials. |

| Disadvantages | May require more steps involving protection/deprotection or functional group interconversion to achieve desired regiochemistry. | The chloromethyl group can be unstable under strong acidic or nitrating conditions, potentially leading to lower yields or byproducts. |

In general, Route A is often preferred as it installs the more sensitive chloromethyl group in the final step, thus protecting it from the potentially harsh conditions of nitration and fluorination reactions. The stability of intermediates and the regiochemical control afforded by the substituents at each step are paramount in designing an efficient synthesis for these complex aromatic analogs.

Efficiency and Selectivity Considerations in Synthetic Pathways

The efficient synthesis of this compound and its analogs requires careful control over reaction conditions to maximize yield and ensure high selectivity. The introduction of the chloromethyl group onto a pre-existing methyl fluorobenzoate core is a key transformation that demands precision to avoid the formation of unwanted byproducts.

A common strategy for such transformations is free-radical side-chain chlorination. In an analogous synthesis, the chlorination of methyl p-toluate (B1214165) to produce methyl p-chloromethyl benzoate (B1203000) is achieved by reacting it with chlorine gas under UV light or with a chemical initiator. google.com The efficiency and selectivity of this reaction are highly dependent on several critical parameters. Controlling the chlorination transformation efficiency is paramount; stopping the reaction when the conversion of the starting material is between 30-35% is optimal for maximizing the yield of the desired monochlorinated product while minimizing the formation of dichlorinated and trichlorinated side products. google.com

Reaction temperature is another crucial factor, with an optimal range typically between 70°C and 140°C. google.com Temperatures outside this range can lead to either sluggish reaction rates or increased byproduct formation. The careful balance of these parameters allows for the synthesis of the final product with a purity exceeding 98%. google.com Another efficient method for producing related chloroalkyl ethers involves the zinc-catalyzed reaction between acetals and acid halides, which can achieve near-quantitative yields in a short timeframe of 1-4 hours. organic-chemistry.org

These principles of controlling reaction conversion and temperature are directly applicable to the synthesis of this compound, where regioselectivity (chlorination at the desired methyl group) and chemoselectivity (avoiding over-chlorination) are key to an efficient process.

| Parameter | Optimal Range/Condition | Impact on Efficiency and Selectivity | Reference |

|---|---|---|---|

| Chlorination Transformation Efficiency | 30-35% | Maximizes yield of monochlorinated product; minimizes di- and tri-chlorinated byproducts. | google.com |

| Reaction Temperature | 70°C - 140°C | Ensures optimal reaction rate while controlling the formation of impurities. | google.com |

| Catalyst System (for related ethers) | 0.01 mol% Zinc(II) salts | Leads to near-quantitative yields and rapid reaction times (1-4 hours). | organic-chemistry.org |

Novel Catalyst Systems in Synthesis (e.g., transition metal catalysis, photocatalysis)

Recent advancements in organic synthesis have been driven by the development of novel catalyst systems that offer new reaction pathways with improved efficiency and selectivity.

Transition Metal Catalysis Transition metals such as palladium, rhodium, and ruthenium play a pivotal role in the synthesis of substituted benzoates and related heterocyclic compounds. bohrium.com Palladium-catalyzed reactions are particularly versatile. For instance, the formation of the methyl benzoate core can be achieved through the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.net Specifically, complexes like [PdCl2(Xantphos)] have shown high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net This methodology provides a powerful alternative to traditional Fischer esterification. Furthermore, transition metal-catalyzed C-H activation and annulation reactions using benzoic acids as starting materials have become an efficient method for constructing complex molecular skeletons found in drugs and bioactive molecules. bohrium.com These catalytic systems offer green, sustainable, and highly functional-group-tolerant routes to complex aromatic structures.

Photocatalysis Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling unique chemical transformations under mild conditions. In the context of fluorinated compounds, photocatalysis offers innovative strategies. An interesting discovery is the use of certain benzoate esters themselves as photosensitizing catalysts. For example, Methyl 4-fluorobenzoate (B1226621) can serve as a photosensitizing catalyst for the direct C(sp³)–H fluorination of various substrates. uni-regensburg.de This approach, termed the "PSAux" (photosensitizing auxiliary) strategy, significantly increases the efficiency and practicality of fluorination reactions, even allowing them to proceed under an air atmosphere. uni-regensburg.de This dual role of the fluorobenzoyl group—as both a structural component and a catalytic auxiliary—represents a novel and atom-economical approach to synthesis.

Radiosynthetic Approaches for Fluorinated Benzoate Analogs

Fluorinated benzoate analogs labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) are of significant interest for use as imaging agents in Positron Emission Tomography (PET). researchgate.netacs.org The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and highly efficient radiosynthetic methods. acs.orgresearchgate.net

The synthesis of these radiotracers typically involves the nucleophilic aromatic substitution of a precursor molecule with [¹⁸F]fluoride. nih.gov A widely used ¹⁸F-labeled prosthetic group is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is used to label proteins and peptides via their amine groups. researchgate.net The synthesis of [¹⁸F]SFB is often a multi-step, one-pot procedure. For example, a common precursor, ethyl 4-(trimethylammonium)benzoate triflate, undergoes nucleophilic radiofluorination to produce the corresponding [¹⁸F]fluorobenzoate ester. This intermediate is then converted to the active N-succinimidyl ester. researchgate.net

Another key radiolabeled intermediate is 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]-FBA), which can be synthesized from a pentamethylbenzyl benzoate precursor bearing a trimethylammonium triflate leaving group. nih.gov The synthesis of [¹⁸F]-FBA can achieve radiochemical yields of 19-29%. This intermediate can then be used in subsequent reactions, such as the acylation of biomolecules. nih.gov The total synthesis and purification time for these radiosynthetic procedures is typically in the range of 60 to 90 minutes, with final products often achieving high radiochemical purity (>98%). researchgate.netnih.gov

| Radiolabeled Product | Precursor Type | Radiochemical Yield (RCY) | Total Synthesis Time | Reference |

|---|---|---|---|---|

| [¹⁸F]N-succinimidyl-4-fluorobenzoate ([¹⁸F]SFB) | Ethyl 4-(trimethylammonium)benzoate triflate | 20-30% (not decay-corrected) | ~90 min | researchgate.net |

| [¹⁸F]N-succinimidyl-4-fluorobenzoate ([¹⁸F]SFB) | p-[¹⁸F]fluorobenzaldehyde | 49±6% (from ¹⁸F-FBA, HPLC purified) | N/A | researchgate.net |

| 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]-FBA) | Pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate | 19.0 - 29.0% | N/A | nih.gov |

| [¹⁸F]-fluorobenzoate-doxorubicin | [¹⁸F]-FBA | 12.0 - 14.0% (overall) | ~60 min | nih.gov |

Chemical Reactivity and Transformation Pathways of Methyl 3 Chloromethyl 5 Fluorobenzoate

Reactions of the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring behaves as a reactive benzylic halide. This functionality is susceptible to a variety of transformations, primarily driven by the relative stability of the potential benzylic carbocation intermediate and the facility with which the chloride ion can act as a leaving group.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Benzylic halides are capable of reacting via both pathways. youtube.com

In an S(_N)2 mechanism , a strong nucleophile attacks the carbon atom in a single, concerted step, leading to the displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral. vaia.comtue.nl For Methyl 3-(chloromethyl)-5-fluorobenzoate, this pathway is favored by strong, unhindered nucleophiles in aprotic polar solvents.

In an S(_N)1 mechanism , the reaction proceeds through a two-step process involving the initial, rate-determining departure of the chloride leaving group to form a relatively stable benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring. A weak nucleophile then attacks the carbocation. This pathway is favored in protic solvents.

Common nucleophiles that react with the chloromethyl group include amines, hydroxides, alkoxides, and cyanides, leading to the formation of benzylamines, benzyl (B1604629) alcohols, benzyl ethers, and benzyl cyanides, respectively.

| Nucleophile | Product Class | General Structure of Product Moiety |

|---|---|---|

| Ammonia (NH₃) | Primary Benzylamine | -CH₂NH₂ |

| Primary Amine (R-NH₂) | Secondary Benzylamine | -CH₂NHR |

| Hydroxide (B78521) (OH⁻) | Benzyl Alcohol | -CH₂OH |

| Alkoxide (RO⁻) | Benzyl Ether | -CH₂OR |

| Cyanide (CN⁻) | Benzyl Cyanide | -CH₂CN |

Elimination Reactions

Under the influence of a strong base, benzylic halides can undergo elimination reactions (dehydrohalogenation) to form a carbon-carbon double bond, yielding a styrene (B11656) derivative. ucalgary.ca This reaction typically follows an E2 mechanism , where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, in a concerted process with the departure of the chloride. For this compound, this would require a proton to be abstracted from the methyl group, which is not possible.

However, if there were protons on a carbon atom alpha to the benzene ring and beta to the chlorine, an E2 reaction would be a significant pathway, especially with a strong, sterically hindered base. The stability of the resulting conjugated system, where the new double bond is in conjugation with the aromatic ring, is a major driving force for this reaction. youtube.comucalgary.ca An E1 mechanism can also occur, proceeding through the same benzylic carbocation intermediate as the S(_N)1 reaction. ucalgary.ca

Formation of Quaternary Ammonium (B1175870) Salts and Other Derivatives

The reaction of the chloromethyl group with tertiary amines is a classic example of a nucleophilic substitution known as the Menshutkin reaction. tue.nl This reaction leads to the formation of quaternary ammonium salts, which are compounds with a positively charged nitrogen atom bonded to four organic groups. tue.nldnu.dp.ua

In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. tue.nl The product is a benzalkonium salt, a type of quaternary ammonium compound. researchgate.net The reaction rate is dependent on the concentration of both the tertiary amine and the benzyl halide. tue.nl The reaction is often carried out in polar solvents. google.com

| Reactant (Tertiary Amine) | Product (Quaternary Ammonium Salt Cation) | Counterion |

|---|---|---|

| Trimethylamine ((CH₃)₃N) | [Ar-CH₂N(CH₃)₃]⁺ | Cl⁻ |

| Triethylamine ((CH₃CH₂)₃N) | [Ar-CH₂N(CH₂CH₃)₃]⁺ | Cl⁻ |

| Pyridine (C₅H₅N) | [Ar-CH₂N(C₅H₅)]⁺ | Cl⁻ |

| Ar = 3-fluoro-5-(methoxycarbonyl)phenyl |

This quaternization is a versatile method for introducing a cationic charge into the molecule, which is a key feature in the synthesis of various functional materials and biologically active compounds. researchgate.netrsc.org

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is another key reactive center in the molecule. Its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon. The electrophilicity of this carbon is enhanced by the electron-withdrawing effects of the fluorine atom and the ester oxygen.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. numberanalytics.comnumberanalytics.com This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. masterorganicchemistry.com

Acid-catalyzed hydrolysis is a reversible equilibrium process. blogspot.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. blogspot.comuomustansiriyah.edu.iq A water molecule then acts as a nucleophile, attacking the carbonyl carbon. blogspot.com Following a series of proton transfers, methanol (B129727) is eliminated, and the catalyst is regenerated, yielding the carboxylic acid. To drive the equilibrium towards the products, an excess of water can be used.

The rate of hydrolysis is influenced by electronic effects; electron-withdrawing groups on the aromatic ring, such as the fluorine atom in this compound, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. numberanalytics.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu Like hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification , an alkoxide nucleophile (RO⁻), derived from the new alcohol, attacks the carbonyl carbon of the methyl ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then eliminates the original methoxide group (CH₃O⁻) to form the new ester. This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the reactant alcohol as the solvent. ucla.edu

Reduction of the Ester Group

The methyl ester group in this compound is susceptible to reduction by various hydride reagents to yield the corresponding primary alcohol, (3-(chloromethyl)-5-fluorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting an electron-withdrawing carboxyl group into a more versatile hydroxymethyl group, which can then participate in a wide array of subsequent reactions such as etherification, oxidation, or conversion to a better leaving group.

The choice of reducing agent is crucial for achieving high yields while preserving the other sensitive functional groups, namely the chloromethyl and fluoro substituents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. However, milder reagents may also be employed, sometimes requiring more forcing conditions. Aromatic esters, in general, undergo partial reduction to the corresponding benzylic alcohols. organic-chemistry.orgresearchgate.net The reaction typically proceeds by nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Detailed research findings on the reduction of similar aromatic esters indicate that reaction conditions such as solvent and temperature play a significant role in the reaction's efficiency and selectivity.

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0°C to rt | (3-(chloromethyl)-5-fluorophenyl)methanol | Highly reactive, non-selective; will also reduce other carbonyls. |

| Sodium Borohydride (NaBH₄) with additives | Methanol/THF, reflux | (3-(chloromethyl)-5-fluorophenyl)methanol | Generally less reactive towards esters, may require activation or higher temperatures. |

**3.3. Reactions Involving the Fluoroarene System

The presence of a fluorine atom on the aromatic ring introduces unique reactivity patterns, primarily governed by the high electronegativity of fluorine. This influences both nucleophilic and electrophilic substitution reactions on the benzene ring.

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is because the strongly electron-withdrawing ester and, to a lesser extent, the chloromethyl group, polarize the aromatic ring, making the carbon atom attached to the fluorine electron-deficient and thus susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. stackexchange.com A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The high electronegativity of the fluorine atom is particularly effective at stabilizing this intermediate through its inductive effect, which lowers the activation energy of this rate-determining step. stackexchange.com In the second, faster step, aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context. stackexchange.com This reactivity allows for the introduction of a wide range of nucleophiles at this position. beilstein-journals.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 3-(chloromethyl)-5-methoxybenzoate |

| Amine | Ammonia (NH₃) or primary/secondary amines | Methyl 3-amino-5-(chloromethyl)benzoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 3-(chloromethyl)-5-(phenylthio)benzoate |

Electrophilic aromatic substitution (EAS) on the ring is governed by the directing effects of the three existing substituents: the fluoro, chloromethyl, and methyl ester groups. These substituents influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). libretexts.org

Chloromethyl Group (-CH₂Cl): This group is generally considered an ortho, para-director. While the alkyl portion is activating, the electron-withdrawing chlorine atom has a deactivating inductive effect, making the group less activating than a simple methyl group. stackexchange.com

Methyl Ester Group (-COOCH₃): This is a powerful deactivating group and a meta-director due to both inductive and resonance effects that withdraw electron density from the aromatic ring, particularly from the ortho and para positions.

The outcome of an EAS reaction is determined by the interplay of these effects. The ester group strongly deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 2 and 4/6). The fluoro and chloromethyl groups direct ortho and para to themselves. The positions C4 and C6 are ortho/para to the -F and -CH₂Cl groups and meta to the strong deactivating -COOCH₃ group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, as these positions are least deactivated by the ester group while being activated by the resonance effects of the other two substituents. libretexts.orglibretexts.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Cascade and Tandem Reactions Utilizing Multiple Reactive Centers

The trifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Such processes are highly efficient, reducing waste and simplifying synthetic procedures.

The three reactive sites—benzylic chloride, ester, and aryl fluoride—can be targeted in a programmed sequence. For instance, a bifunctional nucleophile could be employed to first react at one site, followed by an intramolecular reaction at another.

A potential cascade reaction could involve a nucleophile such as an amino alcohol.

Initial SN2 Reaction: The amine portion of the nucleophile, being generally more nucleophilic than the alcohol, could first displace the chloride from the chloromethyl group via an SN2 reaction.

Intramolecular Cyclization: The resulting intermediate, now tethered to the molecule, could then undergo an intramolecular reaction. Depending on the reaction conditions, two pathways are plausible:

Amide Formation: The pendant alcohol could attack the ester carbonyl, leading to transesterification, or if the ester is first hydrolyzed, the alcohol could participate in an esterification. More commonly, if an amino acid were used, the amine could displace the chloride and the internal carboxylate could attack the ester in an intramolecular fashion.

Intramolecular SNAr: The alcohol (as an alkoxide) could perform an intramolecular nucleophilic aromatic substitution, displacing the fluoride atom to form a seven-membered heterocyclic ring.

These tandem strategies allow for the rapid construction of complex heterocyclic systems that would otherwise require lengthy, multi-step synthetic sequences. The specific pathway followed would depend on the nature of the nucleophile and the precise reaction conditions employed.

Applications of Methyl 3 Chloromethyl 5 Fluorobenzoate As a Versatile Organic Intermediate

Precursor in the Synthesis of Functionalized Aromatics

The most prominent feature of Methyl 3-(chloromethyl)-5-fluorobenzoate is the chloromethyl group, which serves as a highly reactive handle for introducing a wide array of functional groups onto the aromatic ring. This benzylic chloride is susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward pathway to a diverse range of 3,5-disubstituted benzoate (B1203000) derivatives.

The reaction involves the displacement of the chloride ion by a nucleophile. This versatility allows chemists to readily introduce nitrogen, oxygen, or sulfur-containing moieties. For example, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. A key example of this is the synthesis of Methyl 3-(aminomethyl)-5-fluorobenzoate, a direct product of the substitution of the chloro group with an amino group. bldpharm.com This transformation is fundamental in building more complex molecules, as the resulting amine can be further functionalized.

The general utility of chloromethylated benzoic acid esters as important intermediates in the synthesis of pharmaceuticals and agrochemicals has been noted in the chemical literature. google.com The reactivity of the chloromethyl group is central to their function as building blocks.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Reagent Example | Product Class |

|---|---|---|

| Amine (R₂NH) | Ammonia, Dimethylamine | Methyl 3-(aminomethyl)-5-fluorobenzoate |

| Alcohol (ROH) | Sodium Methoxide (B1231860) | Methyl 3-(methoxymethyl)-5-fluorobenzoate |

| Thiol (RSH) | Sodium Thiophenoxide | Methyl 3-(phenylthiomethyl)-5-fluorobenzoate |

Building Block for Heterocyclic Compounds

The strategic placement of the reactive chloromethyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Heterocycles are core structures in many biologically active compounds and functional materials. The construction of these rings often relies on intramolecular cyclization reactions, where a key building block provides two or more reactive centers.

In this context, the chloromethyl group acts as an electrophilic site that can react with a nucleophile tethered to the same molecule or a different part of a reacting partner. For instance, it can be used in reactions to form fused-ring systems. While direct examples for this specific isomer are not prevalent in readily available literature, the analogous reactivity of related compounds, such as ortho-chloromethyl arylmagnesium reagents, demonstrates the utility of the chloromethyl group in forming heterocycles like isobenzofurans and phthalimidines. organic-chemistry.org This established reactivity principle suggests that this compound can be employed in similar synthetic strategies. For example, a multi-step synthesis could first involve a nucleophilic substitution on the chloromethyl group, followed by a subsequent reaction involving the ester group to close a ring.

Role in the Construction of Complex Organic Scaffolds for Research Purposes

The trifunctional nature of this compound makes it an ideal starting point for constructing complex and diverse molecular scaffolds for research. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. By sequentially or selectively reacting the three different functional sites—the chloromethyl group, the ester, and the aromatic ring—chemists can build up molecular complexity in a controlled manner.

Chloromethyl Group: As discussed, this site allows for the attachment of a wide variety of side chains via nucleophilic substitution.

Methyl Ester Group: This group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol, providing another point for derivatization.

Aromatic Ring: The fluorine atom can potentially be displaced via nucleophilic aromatic substitution under specific conditions, or the ring itself can undergo further electrophilic aromatic substitution, although the existing electron-withdrawing groups make this challenging.

This multi-faceted reactivity allows the molecule to serve as a versatile platform for creating libraries of compounds for screening in drug discovery or for developing new materials. The general importance of such intermediates in generating fine chemicals is well-established. google.com

Derivatization for Probing Structure-Reactivity Relationships in Chemical Systems

This compound is an excellent model compound for studying structure-reactivity relationships. The influence of substituents on the reactivity of a benzylic halide is a fundamental concept in physical organic chemistry. In this molecule, the fluorine atom and the methyl ester group are both electron-withdrawing, which has a predictable effect on the reactivity of the chloromethyl group.

These groups pull electron density away from the benzene (B151609) ring and, by extension, from the benzylic carbon of the chloromethyl group. This inductive effect makes the benzylic carbon more electron-deficient (more electrophilic) and therefore more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive in SN2 reactions than unsubstituted benzyl (B1604629) chloride.

By synthesizing a series of related compounds with different substituents and measuring their reaction rates with a common nucleophile, researchers can quantify these electronic effects. This compound, with its strong and well-defined electronic modifications, serves as a valuable data point in such studies.

Table 2: Predicted Relative Reactivity in SN2 Reactions

| Compound | Substituents | Electronic Effect of Substituents | Predicted Relative Rate |

|---|---|---|---|

| Benzyl Chloride | None | Neutral | 1 (Baseline) |

| Methyl 4-(chloromethyl)benzoate | -COOCH₃ (para) | Electron-withdrawing | > 1 |

| 1-(Chloromethyl)-3-fluorobenzene | -F (meta) | Electron-withdrawing | > 1 |

| This compound | -F, -COOCH₃ (meta) | Strongly Electron-withdrawing | >> 1 |

This systematic approach allows for a deeper understanding of how electronic factors govern chemical reactivity, a cornerstone of modern chemical synthesis and mechanism investigation.

Computational and Theoretical Investigations of Methyl 3 Chloromethyl 5 Fluorobenzoate and Its Derivatives

Quantum Chemical Studies (e.g., DFT calculations for electronic structure, reaction mechanisms, and energetics)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of aromatic esters like Methyl 3-(chloromethyl)-5-fluorobenzoate. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine the electronic landscape of substituted benzoic acids and their derivatives.

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The fluorine atom and the ester oxygen atoms are expected to be regions of high electron density, while the chloromethyl group's carbon atom would be relatively electron-deficient, making it an electrophilic site. Key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The chloromethyl group is a benzylic halide, a class of compounds known for its distinct reactivity. libretexts.org Theoretical studies can model the energetics of reactions at this position. For instance, the stability of the benzylic radical or carbocation that would form upon homolytic or heterolytic cleavage of the C-Cl bond can be assessed. The formation of such intermediates is often stabilized by resonance with the aromatic ring, a factor that significantly influences the reaction mechanism. libretexts.org The chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and steric factors. libretexts.org DFT calculations can model the transition states for these pathways to predict the most likely reaction course.

| Calculated Property | Predicted Significance for this compound |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable 3D structure. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; likely localized around the aromatic ring and C-Cl bond. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Mulliken Atomic Charges | Quantifies electron distribution, identifying electrophilic (e.g., benzylic carbon) and nucleophilic sites. |

| Transition State Energies | Allows for the calculation of activation barriers for potential reactions, such as nucleophilic substitution at the chloromethyl group. |

Molecular Docking and Conformational Analysis for Structural Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery and materials science. For structural analogues of this compound, the process begins with a thorough conformational analysis to identify low-energy three-dimensional structures. researchgate.net

Once the stable conformers are identified, they can be used in molecular docking simulations. For example, fluorinated benzamides have been studied as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), where hydrophobic interactions play a key role in the binding. researchgate.netnih.gov Similarly, analogues of this compound could be docked into the active site of a target protein. The docking algorithm would then predict the binding affinity (scoring function) and the specific intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. ufms.br The presence of the fluorine and chlorine atoms provides potential sites for specific halogen bonding interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries Derived from the Compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. ddg-pharmfac.netbio-hpc.eu A QSAR study for this compound would involve creating a virtual library of derivatives. This library could be generated by systematically modifying the substituents on the aromatic ring or altering the ester and chloromethyl groups.

For each molecule in the library, a set of numerical descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol and water).

Topological: Descriptors that quantify molecular branching and connectivity.

These descriptors would then be correlated with a measured (or hypothetical) biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net The resulting QSAR model, if statistically robust, could then be used to predict the activity of new, unsynthesized derivatives and to identify the key molecular features that govern the desired activity. nih.gov For instance, a QSAR model might reveal that increasing the electrophilicity of the benzylic carbon enhances activity, guiding the design of more potent compounds.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | LUMO Energy | Could correlate with reactivity towards a biological nucleophile. |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Steric | Molecular Volume | Affects how well the molecule fits into a receptor's binding pocket. |

| Topological | Wiener Index | Quantifies molecular branching, which can influence receptor fit and solubility. |

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. llnl.gov For this compound, the interplay of various weak intermolecular forces, including halogen bonding and isosteric relationships, would dictate its crystal packing.

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). nih.gov In this compound, the chlorine atom of the chloromethyl group can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the ester carbonyl oxygen or even the fluorine atom. The strength and directionality of these C-Cl···O or C-Cl···F interactions can be a significant structure-directing force in the crystal lattice. nih.gov

Isosterism refers to the principle that molecules or substituents with similar sizes and shapes can be interchangeable in biological systems or crystal lattices. The chloro and methyl groups are a classic example of isosteres due to their nearly identical van der Waals volumes. ias.ac.in This "chloro-methyl exchange rule" suggests that replacing one with the other might result in an isostructural crystal packing. ias.ac.in

However, this rule is often violated when directional forces, rather than simple space-filling, dominate the crystal packing. ias.ac.in While the chloromethyl (-CH₂Cl) and ethyl (-CH₂CH₃) groups have similar volumes, their electronic properties are vastly different. The chloromethyl group is polar and can act as a halogen bond donor and a weak hydrogen bond donor. The ethyl group is nonpolar and engages primarily in weaker van der Waals interactions.

Therefore, replacing the chloromethyl group in this compound with an ethyl group would drastically alter the landscape of intermolecular interactions. The potential for halogen bonding would be eliminated, likely leading to a completely different and less-ordered supramolecular assembly. This highlights that while size is a factor in crystal packing, the specific nature of directional intermolecular interactions is often the deciding factor in the final crystal structure. researchgate.net

| Property | Chloromethyl Group (-CH₂Cl) | Ethyl Group (-CH₂CH₃) | Impact on Supramolecular Assembly |

|---|---|---|---|

| van der Waals Volume | Similar | Similar | Allows for comparable space-filling in a crystal lattice. |

| Polarity | Polar | Nonpolar | Leads to stronger dipole-dipole interactions for the chloromethyl derivative. |

| Halogen Bonding | Potential Donor (C-Cl) | None | Enables strong, directional interactions, significantly influencing crystal packing. |

| Hydrogen Bonding | Weak C-H Donor | Weak C-H Donor | Similar, but weaker than halogen bonding potential. |

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct proton environments within the Methyl 3-(chloromethyl)-5-fluorobenzoate molecule. The spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carbonyl groups.

The expected signals for this compound would appear at distinct chemical shifts, typically recorded in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). rsc.org

Interactive Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) | N/A | Methyl ester protons |

| -CH₂Cl | ~4.6 | Singlet (s) | N/A | Chloromethyl protons |

The aromatic region would display a complex multiplet pattern due to spin-spin coupling between the three non-equivalent aromatic protons and additional coupling with the fluorine atom.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (O, F, Cl) appearing further downfield.

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -OCH₃ | ~52 | Methyl ester carbon |

| -CH₂Cl | ~45 | Chloromethyl carbon |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine |

| Aromatic C-COOCH₃ | ~132 | Carbon bonded to the ester group |

| Aromatic C-CH₂Cl | ~140 (d, ³JCF ≈ 7 Hz) | Carbon bonded to the chloromethyl group |

| Other Aromatic C | ~115 - 130 | Remaining aromatic carbons |

The carbon spectrum is often recorded with proton decoupling, resulting in singlets for each carbon. However, coupling to fluorine (JCF) is preserved, providing valuable structural information, such as the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine.

¹⁹F NMR for Fluorine Environments and Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. scholaris.ca For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring.

This technique is particularly valuable for real-time reaction monitoring. scholaris.canih.govresearchgate.netresearchgate.net The fluorine atom acts as a spectroscopic handle, allowing researchers to track the consumption of the starting material or the formation of a fluorinated product with high precision, often without the need for deuterated solvents. scholaris.caresearchgate.netresearchgate.net By integrating the ¹⁹F NMR signal over time, kinetic data for the reaction can be readily obtained. scholaris.canih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

For this compound, key vibrational bands confirm the presence of its constituent functional groups. Theoretical studies, often using Density Functional Theory (DFT), can be employed to calculate and assign these vibrational frequencies with high accuracy. nih.govnih.gov

Interactive Table: Key IR and Raman Vibrational Frequencies

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3100 - 3000 | C-H (Aromatic) | Stretching |

| ~3000 - 2850 | C-H (Aliphatic) | Stretching |

| ~1725 | C=O (Ester) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Ring Stretching |

| ~1250 | C-O (Ester) | Asymmetric Stretching |

| ~1200 | C-F (Aryl-Fluoride) | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the unambiguous determination of its elemental formula. For this compound (C₉H₈ClFO₂), the expected monoisotopic mass is approximately 202.0197 Da. uni.lu

HRMS also reveals the fragmentation patterns of the molecule under ionization, which offers further structural confirmation. Common fragmentation pathways for this compound would include the loss of the methoxy radical (•OCH₃), the chloromethyl radical (•CH₂Cl), or the entire ester group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature for all chlorine-containing fragments.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress. rsc.org By spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the disappearance of the starting material and the appearance of the product can be visualized. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are high-resolution techniques used for the quantitative analysis of purity. A pure sample of this compound will exhibit a single major peak in the chromatogram. These methods can also be coupled with mass spectrometry (LC-MS or GC-MS) for definitive peak identification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The methodology separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research Findings

In the analysis of aromatic esters, reversed-phase HPLC (RP-HPLC) is the most common approach. For compounds structurally similar to this compound, such as other halogenated benzoic acids and their esters, C18 columns are frequently utilized due to their hydrophobic stationary phase, which effectively retains the aromatic analyte. ekb.eg A gradient elution is often preferred to ensure good separation of the main compound from any starting materials, by-products, or degradation products. ekb.eg

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The inclusion of a buffer, like a dilute triethylamine or formic acid solution, helps to control the pH and ensure consistent peak shapes and retention times. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound provides strong chromophoric activity. The detection wavelength is often set in the low UV range (e.g., 205-230 nm) to maximize sensitivity. ekb.egmdpi.com For compounds with reactive groups like the chloromethyl moiety, care must be taken during sample preparation and analysis to prevent degradation. In some cases, pre-column derivatization techniques can be employed to enhance stability and detectability, although this is often more relevant for compounds that lack a strong chromophore. nih.gov

The following table outlines a typical set of parameters for an RP-HPLC method suitable for the analysis of this compound, based on established methods for related compounds. ekb.egmdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Instrument | High-Performance Liquid Chromatograph | | Column | C18 Reversed-Phase (e.g., Zorbax SB-Aq), 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 30 | 80 | | | 35 | 80 | | | 40 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Injection Volume | 10 µL | | Detector | UV-Vis Diode Array Detector (DAD) | | Detection Wavelength | 210 nm | | Diluent | Acetonitrile/Water (50:50 v/v) |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For a semi-volatile compound like this compound, GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).

Research Findings

The analysis of substituted methyl benzoates and related halogenated aromatic compounds is well-established in GC methodologies. researchgate.netamazonaws.com The primary requirement is that the analyte must be thermally stable enough to be vaporized in the heated GC inlet without significant degradation. The chloromethyl group can sometimes be thermally labile, but with appropriate inlet temperatures, direct analysis is typically feasible. nih.gov

A standard GC analysis would involve injecting a solution of the sample into a heated port, where it is vaporized and swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. The separation occurs within the column, which contains a stationary phase coated on its inner walls. For aromatic esters, a low-to-mid polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or SPB-5), provides good selectivity. amazonaws.com A temperature-programmed oven is used to gradually increase the column temperature, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. amazonaws.com

For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification. However, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice. nih.gov GC-MS allows for the identification of the compound based on its unique mass spectrum, which serves as a chemical fingerprint, and can achieve very low detection limits, often in the parts-per-billion (ppb) range. nih.govnih.gov

The table below provides a representative set of GC-MS parameters for the analysis of this compound, derived from methods for analogous compounds. amazonaws.com

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 5% Phenyl Polysiloxane (e.g., SPB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 80°C, hold for 2 min |

| Ramp: 15°C/min to 280°C | |

| Final Hold: 280°C for 5 min | |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches in the Synthesis of Methyl 3-(chloromethyl)-5-fluorobenzoate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.it Traditional synthesis routes for compounds like this compound, such as the Blanc chloromethylation, often involve hazardous reagents and generate significant waste. researchgate.net Future research should prioritize the development of more sustainable synthetic methodologies.

Key areas for investigation include:

Alternative Reagents and Catalysts: Research into replacing hazardous chloromethylating agents with safer alternatives is crucial. Exploring solid acid catalysts or enzyme-catalyzed reactions could lead to cleaner and more selective processes.

Benign Solvent Systems: Shifting from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce environmental pollution. rsc.org The use of solvent-free reaction conditions is another promising approach. rsc.org

Biosynthetic Pathways: Investigating microbial or enzymatic routes for the synthesis of the aromatic core of the molecule could offer a renewable and sustainable alternative to petroleum-based feedstocks. mdpi.comnih.gov

| Aspect of Synthesis | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Chloromethylation Reagent | Formaldehyde/HCl (Blanc reaction), potentially forming carcinogenic byproducts. researchgate.net | Enzymatic chlorination or use of less hazardous chlorinating agents. | Improved safety, reduced toxicity. |

| Solvent | Chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Water, glycerol, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. rsc.org | Reduced environmental pollution, lower cost. |

| Catalyst | Lewis acids like AlCl₃ or ZnCl₂. researchgate.net | Reusable solid acid catalysts or biocatalysts. | Easier separation, reduced waste, potential for higher selectivity. |

| Energy Source | Conventional heating. | Microwave or ultrasonic irradiation. uniroma1.it | Faster reaction times, lower energy consumption. |

Expanding the Scope of Derivatization Reactions

The structure of this compound features several reactive sites, primarily the chloromethyl group, the fluorine atom, and the methyl ester. These sites offer opportunities for a wide range of derivatization reactions to create novel molecules.

Future research could explore:

Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride is highly susceptible to substitution by a variety of nucleophiles. This allows for the introduction of diverse functional groups, such as amines, azides, thiols, and ethers, leading to libraries of new compounds with potentially interesting biological or material properties. nih.gov

Modification of the Fluorine Atom: The fluorine atom can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functionalities onto the aromatic ring.

Transformations of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. Each of these transformations opens up further avenues for derivatization.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| -CH₂Cl | Nucleophilic Substitution | NaN₃, KCN, R-SH, R-OH, R₂-NH | Azide, Nitrile, Thioether, Ether, Amine |

| -F | Nucleophilic Aromatic Substitution | NaOCH₃, NaNH₂, R-SH | Methoxy, Amino, Thioether |

| -COOCH₃ | Hydrolysis | NaOH / H₂O | Carboxylic Acid (-COOH) |

| -COOCH₃ | Reduction | LiAlH₄ | Hydroxymethyl (-CH₂OH) |

| -COOCH₃ | Amidation | RNH₂ | Amide (-CONHR) |

Computational Design of Novel Analogs with Tailored Reactivity

In silico or computational chemistry provides powerful tools for designing novel molecules with specific, predetermined properties before their actual synthesis. mdpi.comresearchgate.net This approach can save significant time and resources in the discovery of new chemical entities.

Future research in this area could involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the electronic structure of this compound and its potential derivatives. This can predict their reactivity, stability, and spectral properties.

Molecular Docking Studies: If the target is a biologically active molecule, computational docking can predict how well designed analogs will bind to specific proteins or enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small library of derivatives and testing their activity, QSAR models can be built to predict the activity of other, as-yet-unsynthesized analogs. researchgate.net

| Computational Method | Objective | Predicted Property | Potential Application |

|---|---|---|---|

| Density Functional Theory (DFT) | To understand the electronic properties of designed analogs. | Reactivity indices, bond dissociation energies, reaction barriers. | Guiding the synthesis of analogs with enhanced or suppressed reactivity at specific sites. |

| Molecular Dynamics (MD) Simulations | To study the conformational flexibility and interactions with the environment. | Conformational preferences, solvation effects. | Designing molecules with specific shapes or solubility profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with a specific activity. researchgate.net | Predicted biological activity or material property. | Prioritizing the synthesis of the most promising candidates from a large virtual library. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automation. rsc.org Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages in terms of safety, efficiency, and scalability. researchgate.netvapourtec.comeuropa.eu

Future research should focus on:

Development of a Continuous Flow Synthesis: Converting the batch synthesis of this compound to a continuous flow process could allow for safer handling of hazardous intermediates and better control over reaction conditions, leading to higher yields and purity. europa.euresearchgate.net

Automated Synthesis of Derivatives: Integrating a flow reactor with an automated synthesis platform would enable the rapid production of a large library of derivatives for screening purposes. chemrxiv.orgillinois.edu This high-throughput approach can accelerate the discovery of new molecules with desired properties.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. europa.eu | Improved safety due to small reactor volumes and better heat dissipation. europa.eu |

| Scalability | Often difficult and requires re-optimization. | Easier to scale up by running the system for a longer time or by parallelization. researchgate.net |

| Reaction Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters, leading to better reproducibility. vapourtec.com |

| Integration | Difficult to integrate with other processes. | Easily integrated into multi-step sequences and with automated purification systems. vapourtec.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(chloromethyl)-5-fluorobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer: High-purity synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, chloromethylation of methyl 5-fluorobenzoate derivatives using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids (e.g., AlCl₃) achieves yields >80% with purity >95% when purified via column chromatography . Reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation.

Q. How do the chloromethyl and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like amines or sulfides. The fluorine atom at the 5-position exerts an electron-withdrawing effect, stabilizing intermediates and directing substitution to the chloromethyl site. Kinetic studies using NMR or LC-MS can track reaction progress and competing pathways .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Due to hazards (H302, H315, H319, H335), use fume hoods, nitrile gloves, and sealed reaction systems. Storage at 2–8°C in amber vials minimizes degradation. Spills require neutralization with sodium bicarbonate followed by absorption with vermiculite .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

- Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., moderate vs. significant inhibition) often arise from substituent positioning. For example, replacing the 5-fluoro group with cyano (as in Methyl 3-cyano-5-fluorobenzoate) increases π-π stacking with enzyme active sites, enhancing activity. Computational docking (e.g., AutoDock Vina) combined with SAR studies on halogen/cyano analogs clarifies structure-activity relationships .

Q. What strategies mitigate competing side reactions during derivatization of the chloromethyl group?

- Methodological Answer: Competing hydrolysis of -CH₂Cl to -CH₂OH can be suppressed by using anhydrous solvents (e.g., DMF) and scavengers like 2,6-lutidine to buffer HCl byproducts. Kinetic control via low-temperature (-20°C) reactions or microwave-assisted synthesis reduces unwanted pathways. LC-MS monitoring identifies intermediates for real-time optimization .

Q. How does the compound’s electronic structure impact its interaction with cytochrome P450 enzymes?

- Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal the fluorine atom’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, facilitating π-interactions with heme iron in CYP3A4. Competitive inhibition assays using fluorogenic substrates (e.g., 7-benzyloxyquinoline) quantify binding affinity changes relative to non-fluorinated analogs .

Comparative Analysis

Q. How do substituent variations in analogs (e.g., cyano vs. bromo) affect physicochemical properties?

- Methodological Answer: Replacing -CH₂Cl with -CN (as in Methyl 3-cyano-5-fluorobenzoate) increases logP by 0.5 units (measured via HPLC), enhancing membrane permeability but reducing aqueous solubility. Bromo analogs exhibit higher molecular polarizability, altering crystallization patterns (XRD data) and melting points (DSC analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.